molecular formula C18H24N6 B147667 4-[4-(4-Carbamimidoylanilino)butylamino]benzenecarboximidamide CAS No. 125880-82-2

4-[4-(4-Carbamimidoylanilino)butylamino]benzenecarboximidamide

Cat. No.: B147667
CAS No.: 125880-82-2
M. Wt: 324.4 g/mol
InChI Key: XPYWKLXCKKLGSB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,4’-(1,4-Butanediyldiimino)bis-benzenecarboximidamide involves several steps. One common method includes the reaction of 4-nitrobenzamidine with 1,4-diaminobutane under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

4,4’-(1,4-Butanediyldiimino)bis-benzenecarboximidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, and various oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4,4’-(1,4-Butanediyldiimino)bis-benzenecarboximidamide involves its interaction with specific molecular targets in protozoan parasites. It binds to the DNA of the parasites, interfering with their replication and transcription processes . This leads to the death of the parasites and the resolution of the infection. The compound also targets certain enzymes and proteins essential for the survival of the parasites .

Comparison with Similar Compounds

4,4’-(1,4-Butanediyldiimino)bis-benzenecarboximidamide is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:

The uniqueness of 4,4’-(1,4-Butanediyldiimino)bis-benzenecarboximidamide lies in its specific binding to protozoan DNA and its effectiveness against a broad range of protozoan parasites .

Properties

IUPAC Name

4-[4-(4-carbamimidoylanilino)butylamino]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6/c19-17(20)13-3-7-15(8-4-13)23-11-1-2-12-24-16-9-5-14(6-10-16)18(21)22/h3-10,23-24H,1-2,11-12H2,(H3,19,20)(H3,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYWKLXCKKLGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)NCCCCNC2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20154978
Record name 4,4'-(1,4-Butanediyldiimino)bis-benzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125880-82-2
Record name 4,4'-(1,4-Butanediyldiimino)bis-benzenecarboximidamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125880822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-(1,4-Butanediyldiimino)bis-benzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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